molecular formula C3H3F2N B14552990 2,3-Difluoropropanenitrile CAS No. 61779-73-5

2,3-Difluoropropanenitrile

Cat. No.: B14552990
CAS No.: 61779-73-5
M. Wt: 91.06 g/mol
InChI Key: YPPILGHPUZCHOC-UHFFFAOYSA-N
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Description

2,3-Difluoropropanenitrile is an organic compound with the molecular formula C3H3F2N It is a nitrile derivative where two hydrogen atoms on the propane backbone are replaced by fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoropropanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoropropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as water or ethanol.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted propanenitriles.

    Reduction: Formation of 2,3-difluoropropylamine.

    Hydrolysis: Formation of 2,3-difluoropropanoic acid.

Mechanism of Action

The mechanism of action of 2,3-difluoropropanenitrile largely depends on its chemical reactivity:

Comparison with Similar Compounds

2,3-Difluoropropanenitrile can be compared with other fluorinated nitriles such as:

Properties

CAS No.

61779-73-5

Molecular Formula

C3H3F2N

Molecular Weight

91.06 g/mol

IUPAC Name

2,3-difluoropropanenitrile

InChI

InChI=1S/C3H3F2N/c4-1-3(5)2-6/h3H,1H2

InChI Key

YPPILGHPUZCHOC-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)F)F

Origin of Product

United States

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